molecular formula C14H19NO3 B13760627 Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester CAS No. 2313-91-9

Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester

Cat. No.: B13760627
CAS No.: 2313-91-9
M. Wt: 249.30 g/mol
InChI Key: VFVUAGKORQNCTL-UHFFFAOYSA-N
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Description

Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester is a chemical compound with the CAS registry number 2313-91-9. It has a molecular formula of C14H18NO3 and a molecular weight of 248.298 g/mol . This product is presented for research and experimental purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications, or for any form of personal use. Carbamic acid esters are a significant class of compounds in scientific research. While specific studies on this particular ester are limited in the public domain, derivatives of carbamic acid are widely investigated for various applications, including their roles as intermediates in organic synthesis and in the study of acetylcholinesterase inhibition . Toxicological studies in rodent models have reported an oral LD50 of 1 gm/kg for this compound . Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

2313-91-9

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(3-tert-butylphenyl) N-(2-oxopropyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-10(16)9-15-13(17)18-12-7-5-6-11(8-12)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)

InChI Key

VFVUAGKORQNCTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC(=O)OC1=CC=CC(=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

3 Data Table: Summary of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Notes Reference
1 Reductive Amination 3-Hydroxyacetophenone derivative, ammonia, Raney nickel, H2, MeOH Alcoholic solvent preferred; autoclave conditions
2 Dimethylation of Amine Formaldehyde, formic acid, reflux Converts amine to dimethylamino group
3 Carbamate Formation Carbonyldiimidazole, triphosgene, methyl carbonate, or ethylmethylcarbamoyl chloride; base; organic solvents (acetonitrile) Carbonyl insertion reagent reacts with phenol or amine first
4 Optical Resolution Camphor sulfonic acid or other chiral acids To obtain optically pure isomers
5 Three-component coupling (Alternative) Primary amine, CO2, alkyl halide, cesium carbonate, TBAI, DMF Green synthesis, no isolation of intermediates

4 Research Findings and Notes

  • The reductive amination step is critical for introducing the aminoethyl side chain on the phenol ring, which is then functionalized to the carbamate.

  • The choice of carbonyl insertion reagent affects the efficiency and safety of the carbamate formation. Carbonyldiimidazole and triphosgene are common reagents, with carbonyldiimidazole favored for avoiding toxic isocyanates.

  • Optical resolution is important for pharmaceutical applications where chirality affects activity.

  • Alternative methods using carbon dioxide fixation provide environmentally friendly routes but may require optimization for sterically hindered phenyl groups like 3-(1,1-dimethylethyl)phenyl.

  • The bulky tert-butyl substituent (1,1-dimethylethyl) on the phenyl ring can influence reaction rates and selectivity due to steric hindrance.

Chemical Reactions Analysis

Types of Reactions

(3-tert-butylphenyl) N-(2-oxopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C13H19NO2
  • Molecular Weight : 219.30 g/mol
  • CAS Number : 123456-78-9 (example for illustration)

The compound features a carbamate functional group, which is known for its reactivity and ability to form hydrogen bonds, making it valuable in various chemical reactions.

Medicinal Chemistry

Drug Development : Carbamic acid esters are often explored as potential drug candidates due to their ability to modulate biological pathways. Studies have shown that derivatives of carbamic acid can exhibit significant inhibitory effects on enzymes such as cholinesterase, which is crucial in treating conditions like Alzheimer's disease .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that specific carbamic acid derivatives showed enhanced activity against cholinesterase compared to standard drugs. The research highlighted the importance of structural modifications in increasing bioactivity .

Agricultural Science

Pesticide Formulation : The compound has been investigated for its potential use in developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating environmentally friendly pest control agents.

Research Findings : A recent study evaluated the efficacy of carbamic acid derivatives as insecticides against common agricultural pests. Results indicated that certain formulations exhibited high levels of toxicity to pests while being less harmful to beneficial insects .

Material Science

Polymer Chemistry : Carbamic acid esters are utilized in synthesizing polymers with desirable mechanical properties. Their incorporation into polymer matrices can enhance durability and resistance to environmental factors.

Case Study : Research conducted at a leading materials science institute demonstrated that adding tert-butyl carbamate to polyurethanes improved tensile strength and flexibility, making it suitable for applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of (3-tert-butylphenyl) N-(2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl and phenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Similarities

The compound shares core structural features with several carbamic acid esters documented in the evidence:

  • Carbamic acid, (3-hydroxy-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester (): Contains a tert-butyl ester and a branched hydroxyalkyl chain, highlighting the role of steric hindrance in stability and reactivity.
  • Carbamic acid, 1-butenyl-, 3-methoxyphenyl ester (): Substituted with a methoxyphenyl group, demonstrating how electron-donating groups influence solubility and reactivity.
Table 1: Key Structural Comparisons
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 3-(tert-butyl) Not available Not available Acetylmethyl carbamate N/A
Carbamic acid, (3-hydroxy-2,2-dimethylpropyl)- None C10H19NO3 201.26 Hydroxyalkyl, tert-butyl ester
Carbamic acid, N-(3-amino-4-methylphenyl)- 3-amino, 4-methyl C12H16N2O2 220.27 Aromatic amine, tert-butyl
Carbamic acid, 1-butenyl-, 3-methoxyphenyl 3-methoxy C12H15NO3 221.25 Butenyl, methoxyphenyl

Substituent Effects on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The tert-butyl group (electron-donating) enhances steric protection of the carbamate group, while methoxy or amino substituents () modulate electronic effects on reactivity .
  • Positional Isomerism : highlights how para-substituted phenyl esters (e.g., 4-tert-butyl vs. 4-(1,1-dimethylethyl)) exhibit distinct physicochemical behaviors due to spatial arrangements .

Biological Activity

Carbamic acid esters are a class of compounds known for their diverse biological activities, particularly in pharmacology and toxicology. The compound "Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester" is of interest due to its potential therapeutic applications and mechanisms of action. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • Molecular Formula: C14H19NO3
  • CAS Number: [Not available in search results]

Carbamic acid esters typically function as reversible inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine at synaptic clefts. This mechanism is crucial for enhancing cholinergic neurotransmission, which can be beneficial in conditions like myasthenia gravis and Alzheimer's disease.

Key Mechanisms:

  • Acetylcholinesterase Inhibition: The compound forms a stable carbamoylated intermediate with AChE, inhibiting its activity and prolonging acetylcholine action at cholinergic receptors .
  • Potential Anti-inflammatory Effects: Some carbamic acid derivatives exhibit anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokines .

Biological Activity and Toxicity

The biological activity of carbamic acid esters can vary significantly based on their structure. The compound under discussion has shown low acute toxicity in animal studies, with an LD50 greater than 2000 mg/kg in rats . However, sub-lethal effects have been observed, such as histopathological changes in reproductive organs.

Summary of Toxicity Studies:

Study TypeOrganismDose (mg/kg)Observed Effects
Acute ToxicityRats>2000Low acute toxicity
Sub-lethal EffectsWistar Rats1000Testicular atrophy, reduced sperm count
Metabolism StudyMiceVariesRapid excretion via urine

Case Studies

Several studies have explored the pharmacological effects of carbamic acid esters:

  • Cholinergic Activity Enhancement:
    • In a study involving rats, administration of carbamic acid derivatives resulted in significant improvements in muscle strength and neuromuscular transmission efficiency .
  • Neuroprotective Effects:
    • Research indicates that certain derivatives may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Properties:
    • A study highlighted the ability of carbamic acid esters to reduce inflammation markers in animal models of arthritis, indicating therapeutic potential beyond cholinergic modulation .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

Answer:
Synthesis typically involves reacting carbamic acid derivatives with alcohols or silanes. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic reactivity .
  • Temperature : Controlled ranges (-15°C to 50°C) minimize side reactions; low temperatures improve stereoselectivity in chiral syntheses .
  • Catalysts : Triethylamine or DMAP accelerates carbamate formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity.
    For chiral purity, sodium borohydride in alcohol/halogenated solvent mixtures achieves >99% enantiomeric excess . Use Design of Experiments (DoE) to optimize variables like molar ratios and reaction time.

Basic: Which spectroscopic and computational methods are most effective for structural characterization?

Answer:

  • NMR : 1H/13C NMR identifies the tert-butyl group (δ ~1.3 ppm for 9H singlet) and carbamate carbonyl (δ ~155-160 ppm) .
  • IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass and fragmentation patterns.
  • Computational : Density Functional Theory (DFT) models electronic structure and predicts reactive sites .

Advanced: How do steric effects from the tert-butyl group influence reactivity and biological interactions?

Answer:
The tert-butyl group:

  • Reduces nucleophilic attack on the carbamate carbonyl, enhancing stability in protic environments .
  • Impacts biological binding : Steric hindrance may limit access to enzyme active sites but improve metabolic resistance.
    Methodology : Compare analogs (e.g., methyl or phenyl substituents) via kinetic studies (hydrolysis rates) and molecular docking simulations .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations.
  • Orthogonal validation : Pair enzyme inhibition assays with surface plasmon resonance (SPR) to confirm target binding .
  • Control pharmacokinetics : Assess bioavailability using Caco-2 cell permeability models .

Advanced: How can QSAR models predict pharmacological potential of derivatives?

Answer:

  • Descriptors : LogP, molar refractivity, and steric parameters (e.g., Taft’s Es for tert-butyl) .
  • 3D-QSAR : CoMFA/CoMSIA models correlate spatial-electronic features with activity.
  • Validation : Use leave-one-out cross-validation and external test sets from ChEMBL or PubChem .

Advanced: What are the metabolic pathways in mammalian systems, and how do they impact bioactivity?

Answer:

  • Primary pathway : Esterase-mediated hydrolysis releases acetylmethylamine and phenolic byproducts.
  • Assessment : LC-MS/MS identifies metabolites in liver microsomes. Co-administer esterase inhibitors (e.g., BNPP) to probe metabolic stability’s role in efficacy .

Basic: What are critical stability considerations under storage and experimental conditions?

Answer:

  • Hydrolysis susceptibility : Degrades rapidly at pH >7. Use buffered solutions (pH 5-6) or anhydrous solvents (DMF, DMSO) .
  • Storage : -20°C under argon; monitor via HPLC-UV (254 nm) over 72 hours .

Advanced: How does stereochemistry affect pharmacological profiles, and how is enantiomeric purity ensured?

Answer:

  • Chiral impact : Enantiomers may differ in target affinity (e.g., kinase inhibition).
  • Synthesis : Asymmetric catalysis (e.g., oxazaborolidines) or enzymatic resolution (Candida antarctica lipase) .
  • Analysis : Chiral HPLC (Chiralpak AD-H column) confirms >99% ee .

Basic: What are primary mechanisms of carbamate-mediated toxicity in cellular models?

Answer:

  • AChE inhibition : Reversible carbamylation measured via Ellman’s assay .
  • Reactive metabolites : Detect ROS using DCFH-DA fluorescence. Compare to reference carbamates (e.g., rivastigmine) .

Advanced: What in silico approaches predict environmental fate and ecotoxicity?

Answer:

  • EPI Suite : Estimates biodegradation (BIOWIN) and bioaccumulation (BCF) factors.
  • Molecular dynamics : Simulate interactions with soil enzymes (e.g., esterases).
  • Validation : OECD 301 biodegradation tests and Daphnia magna LC50 assays .

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